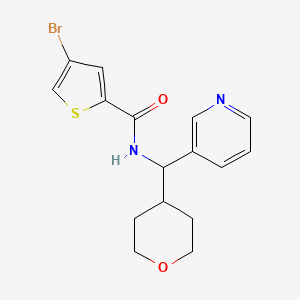
6-氟-4-羟基-N-(2-甲氧基苯基)喹啉-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide” is a chemical compound used in scientific experiments. It belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .
Synthesis Analysis
The synthesis of 4-hydroxy-2-quinolones, which are valuable in drug research and development, has been the subject of many publications . The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents . Other more specialized methods are the reaction of anthranilic acid derivatives .Molecular Structure Analysis
The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .科学研究应用
多态性修饰和利尿特性
喹啉衍生物,例如 Shishkina 等人研究的一种(2018),已显示出作为利尿剂和治疗高血压的潜力。他们的研究确定了喹啉化合物的两种多态性修饰,表明其结构多样性和针对性药物应用的潜力 (Shishkina 等人,2018).
外周苯二氮卓受体的放射性配体
Matarrese 等人(2001)探索了喹啉-2-甲酰胺衍生物作为外周苯二氮卓受体 (PBR) 的放射性配体,表明喹啉衍生物在神经影像学和神经系统疾病研究中的潜力 (Matarrese 等人,2001).
共济失调毛细血管扩张突变 (ATM) 激酶的抑制剂
Degorce 等人(2016)发现了一系列 3-喹啉甲酰胺作为 ATM 激酶的选择性抑制剂,突出了该化合物在癌症研究和治疗中的相关性 (Degorce 等人,2016).
光物理性质研究
Padalkar 和 Sekar(2014)专注于基于唑-喹啉的荧光团的合成和光物理性质,阐明了喹啉衍生物在材料科学和传感器技术中的潜力 (Padalkar 和 Sekar,2014).
荧光标记试剂
Hirano 等人(2004)将 6-甲氧基-4-喹啉酮确定为生物医学分析的新型荧光团,展示了喹啉衍生物在荧光标记和诊断中的应用 (Hirano 等人,2004).
作用机制
Target of Action
The primary target of 6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide is titanium oxide nanoparticles (TiO2 NPs) . The compound, being a heterocyclic fluorophore, interacts with these nanoparticles, leading to fluorescence quenching mechanisms and thermodynamic characteristics .
Mode of Action
The interaction between 6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide and its target, TiO2 NPs, results in a mix of static and dynamic fluorescence quenching mechanisms . This interaction is characterized by increasing quenching constants (Ksv) and a higher bimolecular quenching rate constant (Kq). The dynamic nature of this interaction is highlighted by a temperature-dependent increase in binding sites .
Biochemical Pathways
The interaction between 6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide and TiO2 NPs affects the fluorescence pathways . The compound’s absorption is influenced by varying concentrations of TiO2 NPs, as analyzed using the Benesi-Hildbrand equation . The proximity between the compound and TiO2 NPs, found to be less than 70 Å, is determined by Forster resonance energy transfer (FRET) theory .
Pharmacokinetics
The compound’s interaction with tio2 nps suggests potential influences on its bioavailability .
Result of Action
The result of the action of 6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide is the quenching of fluorescence in the presence of TiO2 NPs . This quenching is due to the compound’s interaction with the nanoparticles, leading to changes in the fluorescence pathways .
Action Environment
The action of 6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide is influenced by environmental factors such as the concentration of TiO2 NPs and temperature . These factors affect the compound’s interaction with the nanoparticles, influencing the fluorescence quenching mechanisms and thermodynamic characteristics .
属性
IUPAC Name |
6-fluoro-N-(2-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-23-15-5-3-2-4-14(15)20-17(22)12-9-19-13-7-6-10(18)8-11(13)16(12)21/h2-9H,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHMRBWAPRNYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

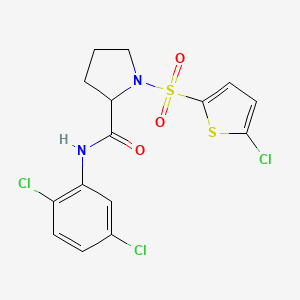

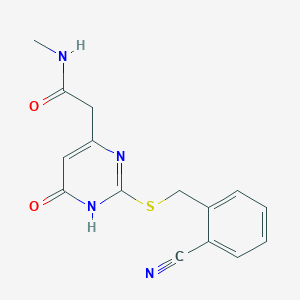

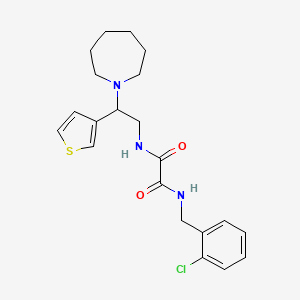

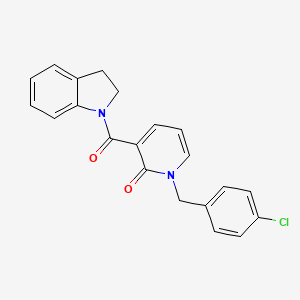
![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2566206.png)

![3-[4-(Difluoromethyl)-5-methyl-1,2-oxazol-3-yl]benzoic acid](/img/structure/B2566208.png)
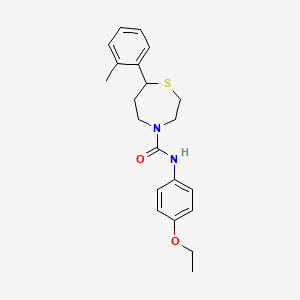
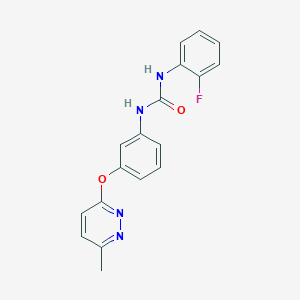
![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide](/img/structure/B2566213.png)
